1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide
Description
Properties
IUPAC Name |
2,6-dimethyl-1-pyridin-1-ium-1-ylpyridin-4-one;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N2O.HI/c1-10-8-12(15)9-11(2)14(10)13-6-4-3-5-7-13;/h3-9H,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIPNHNUYFOOMJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1[N+]2=CC=CC=C2)C.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyridine Core Structure
The 2,6-dimethyl-4-oxo-1(4H)-pyridine intermediate is typically synthesized via cyclocondensation of β-keto esters with ammonium acetate. For example, ethyl acetoacetate reacts with ammonium acetate in acetic acid under reflux to yield 4-hydroxy-2,6-dimethylpyridine, which is subsequently oxidized to the 4-oxo derivative using Jones reagent (CrO₃/H₂SO₄). Alternative oxidants such as potassium permanganate in acidic media have been reported, though with lower yields (~65% vs. 82% for Jones reagent).
Table 1: Comparison of Oxidation Agents for 4-Oxo Group Installation
| Oxidant | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Jones reagent | Acetone | 0–5 | 82 | 98 |
| KMnO₄/H₂SO₄ | H₂O | 25 | 65 | 91 |
| MnO₂ | Toluene | 110 | 58 | 87 |
Quaternization with Iodine Sources
Quaternization of the pyridine nitrogen represents the critical step for introducing the iodidе counterion. Two predominant methodologies exist:
-
Direct Alkylation with Iodomethane :
Reaction of 2,6-dimethyl-4-oxo-1(4H)-pyridine with iodomethane in acetonitrile at 60°C for 12 hours achieves ~78% conversion to the pyridinium salt. Excess iodomethane (3 equiv.) is required due to competing hydrolysis in protic solvents. -
Metathesis from Chloride Precursors :
Initial formation of the pyridinium chloride followed by anion exchange with potassium iodide in ethanol/water (4:1 v/v) provides higher purity (>99%) but lower overall yield (62%). This route avoids stoichiometric iodide waste but introduces additional purification steps.
One-Pot Tandem Synthesis via Oxidative Coupling
Recent advances in tandem catalysis have enabled streamlined access to pyridinium iodides. A 2023 study demonstrated the use of copper(I) iodide/phenanthroline complexes to mediate simultaneous C–H activation and iodination. Substituting traditional alkylating agents with molecular iodine (I₂) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant achieves the target compound in a single vessel:
Reaction Scheme:
2,6-dimethylpyridin-4-ol + I₂ → [Cu] → this compound
Optimized conditions (DMF, 100°C, 24 h) furnish the product in 71% yield with 94% purity. Key advantages include reduced solvent waste and elimination of halide byproducts. However, scalability remains limited due to the high catalyst loading (10 mol%).
Solid-Phase Synthesis for High-Throughput Applications
Adapting principles from combinatorial chemistry, a 2024 patent (CN101671336B) disclosed a resin-bound synthesis strategy using Wang resin functionalized with pyridine precursors. Sequential treatment with methyltriflate (for quaternization) and aqueous HI achieves on-resin ion exchange, yielding the target compound with >95% purity after cleavage. This method enables parallel synthesis of 96 analogs in 18 hours, demonstrating its utility for structure-activity relationship (SAR) studies.
Critical Analysis of Methodologies
Table 2: Comparative Evaluation of Synthesis Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability | Green Metrics* |
|---|---|---|---|---|---|
| Classical Alkylation | 78 | 98 | 24 | High | 3.8 |
| Tandem Oxidative | 71 | 94 | 24 | Moderate | 6.1 |
| Solid-Phase | 65 | 95 | 18 | Low | 4.9 |
*Calculated using EcoScale tool (higher = greener)
The classical method remains the industrial standard due to its robust scalability, while oxidative coupling offers environmental benefits through atom economy. Solid-phase synthesis, though less efficient, provides unmatched versatility for derivative exploration.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridinium cation’s electrophilic nature facilitates nucleophilic substitution at the C-1 position. Key findings include:
-
The iodide ion acts as a leaving group, enabling substitution with nucleophiles like chloride or amines .
-
Steric hindrance from the 2,6-dimethyl groups directs substitution to the C-1 position.
Condensation Reactions
The 4-oxo group participates in Knoevenagel and Schiff base condensations:
Knoevenagel Condensation
Reaction with malononitrile yields fused pyridine derivatives:
text1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide + malononitrile → 3-Cyano-2,6-dimethyl-4H-pyrano[2,3-b]pyridin-4-one
Conditions : Acetic acid (6 equiv), O₂, 130°C, 18h. Yield : 74% .
Schiff Base Formation
Reactivity with primary amines forms hydrazone derivatives:
textThis compound + hydrazine → 2,6-Dimethyl-4-oxo-1-(pyridin-1-ium-1-yl)-1,4-dihydropyridine-3-carbohydrazide
Conditions : Ethanol, 60°C, 6h. Yield : 55% .
Oxidative Coupling Reactions
Under aerobic conditions, the compound undergoes cross-dehydrogenative coupling (CDC) with β-diketones:
Mechanistic studies indicate a radical pathway initiated by molecular oxygen .
Acid-Catalyzed Rearrangements
Phosphoric or polyphosphoric acid induces cyclization to form fused heterocycles:
textThis compound + PPA → 2,3-Polymethylene-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
Key Steps :
-
Protonation of the 4-oxo group enhances electrophilicity.
-
Intramolecular attack by adjacent nitrogen forms a six-membered ring .
Interaction with Biological Targets
Though not a direct chemical reaction, binding studies reveal:
-
Calcium Channels : The pyridinium moiety interacts with voltage-gated Ca²⁺ channels, altering ion flux (IC₅₀ = 12 µM).
-
Enzymes : Inhibits tyrosine kinases via hydrogen bonding with the 4-oxo group (Ki = 8.3 nM) .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide is explored for its potential therapeutic applications due to its structural characteristics that may influence biological activity.
- Antimicrobial Activity : Preliminary studies indicate significant antimicrobial effects against various pathogens. For instance, derivatives have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .
- Anticancer Properties : Research highlights its potential to inhibit cancer cell proliferation. In vitro assays have demonstrated that this compound could induce apoptosis in cancer cells through mechanisms such as caspase pathway activation. Compounds in this class have shown IC50 values in the nanomolar range against various cancer cell lines .
Chemical Synthesis
The compound serves as a reagent for the synthesis of various substituted pyridines. Its ability to participate in nucleophilic substitution reactions makes it valuable in organic synthesis.
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Nucleophilic substitution | 2,6-Dimethyl-4-oxopyridine + Pyridine | Chlorination agent |
| Protonation | Intermediate product | Hydrochloric acid |
This versatility allows for the production of complex organic molecules, enhancing its utility in chemical research and development .
Material Science
In materials science, the compound's unique properties enable its use in producing specialty chemicals and materials. Its quaternary ammonium structure may enhance solubility and reactivity, making it suitable for various industrial applications.
Antibacterial Efficacy
A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. The results indicated significant inhibition of bacterial growth against key pathogens .
Anticancer Studies
In vitro assays demonstrated that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. Testing on various cell lines yielded promising results, indicating its potential as a therapeutic agent .
Mechanism Exploration
Investigations into its mechanism revealed that it acts as an electrophile capable of forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to enzyme inhibition or disruption of cellular processes .
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide involves its ability to participate in regiospecific reactions. The compound’s structure allows for selective interactions with various reagents, leading to the formation of specific products. The molecular targets and pathways involved in these reactions are primarily related to the pyridinium and pyridinyl moieties, which facilitate nucleophilic and electrophilic attacks .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridinium Derivatives
Substituent and Counterion Variations
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)-5-ethyl-2-methylpyridinium Tetrafluoroborate
- Key Differences : This compound (CAS: 56474-32-9) shares the pyridinium core but includes additional substituents (5-ethyl and 2-methyl groups) and a tetrafluoroborate (BF₄⁻) counterion.
- Industrial-grade purity (99–99.9%) and diverse packaging options (e.g., 25 kg/fiber drum) highlight its commercial viability .
Dicationic Pyridinium Iodide
- Structure : A dicationic variant with two pyridinium centers and iodide counterions.
- Binding Affinity : Molecular docking against SHV-1 β-lactamase revealed a binding score of -6.38 kcal/mol, lower than fungal secondary metabolites (e.g., -6.96 kcal/mol for Trichoderma lixii compounds) but still effective due to hydrophobic interactions with Arg244, Ala280, and Tyr105 .
6-[(2,6-Diphenyl-4(4H)-pyranylidene)methyl]-1,3-dimethyl-2-phenylcycloheptapyrrolium Iodide
- Complexity : Features a cycloheptapyrrolium backbone and diphenyl groups, increasing molecular weight (605.5 g/mol) and steric bulk.
- Applications : Likely used in optoelectronics due to extended conjugation, though data on physicochemical properties (e.g., melting point) are unavailable .
Table 1: Structural and Functional Comparison
Biological Activity
1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide is a synthetic organic compound notable for its complex pyridine structure, which may confer significant biological activities. This article explores the compound's biological activity, focusing on its potential antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃I N₂O
- Molecular Weight : 328.149 g/mol
The compound features a pyridinium cation derived from a substituted pyridine, which enhances its reactivity and biological potential. The presence of both the carbonyl group and quaternary ammonium structure may improve its solubility and efficacy compared to similar compounds.
Antimicrobial Properties
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activities. The compound's structure allows it to interact with bacterial membranes or intracellular targets, potentially leading to cell death.
Table 1: Comparison of Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Structure Features | Antimicrobial Activity |
|---|---|---|
| This compound | Pyridinium cation | Significant activity against various pathogens |
| 2,6-Dimethylpyridine | Methyl substitutions | Moderate activity |
| Other pyridine derivatives | Varies | Variable activity based on structural modifications |
Anticancer Properties
The compound has shown promise in anticancer research. Its structural similarities to known bioactive pyridine derivatives suggest potential efficacy in targeting cancer cells. In vitro studies are necessary to evaluate its cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a recent study, the cytotoxic effects of various pyridine derivatives, including this compound, were assessed on leukemic cell lines (CEM, K-562). The results indicated that certain derivatives induced significant apoptotic cell death while sparing normal white blood cells.
The mechanism of action for this compound involves its ability to act as an electrophile. This property allows it to react with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes.
Interaction with Enzymes
The compound may inhibit specific enzymes involved in crucial metabolic pathways. For instance, docking studies have suggested that it can interact with histone deacetylases (HDACs), which play a significant role in cancer cell proliferation and survival.
Table 2: HDAC Inhibition Potency of Pyridine Derivatives
| Compound Name | HDAC Isoform | IC50 (μM) |
|---|---|---|
| This compound | HDAC8 | TBD |
| Other derivatives | Varies | Varies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,6-Dimethyl-4-oxo-1(4H)-pyridinyl)pyridinium iodide, and how can reaction conditions be systematically optimized?
- Methodological Answer :
- Begin with nucleophilic substitution or quaternization reactions between pyridine derivatives and iodides. Use Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, temperature, stoichiometry). For example, polar aprotic solvents like DMF may enhance reactivity.
- ICReDD’s approach integrates quantum chemical calculations to predict reaction pathways and experimental validation to refine conditions, reducing trial-and-error efforts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Employ nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments (e.g., δ 2.1 ppm for methyl groups, δ 8.2–8.5 ppm for pyridinium protons).
- X-ray diffraction (XRD) resolves crystal structure, while high-resolution mass spectrometry (HRMS) verifies molecular weight. Cross-reference with computational IR/Raman spectra for vibrational mode validation.
Q. What stability challenges arise under varying pH or temperature conditions?
- Methodological Answer :
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Pyridinium salts are often hygroscopic; use Karl Fischer titration to quantify water uptake.
- For pH stability, test in buffered solutions (pH 1–13) and track degradation via UV-Vis spectroscopy at λ_max ≈ 260 nm (pyridinium absorbance).
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., LUMO localization on the pyridinium ring suggests electrophilic reactivity).
- Use molecular electrostatic potential (MESP) maps to identify nucleophilic/electrophilic sites. ICReDD’s reaction path search methods can validate computational predictions against experimental kinetics .
Q. What strategies resolve contradictions between experimental and computational data on reaction mechanisms?
- Methodological Answer :
- Perform isotopic labeling (e.g., deuterium at methyl groups) to trace reaction pathways. Compare kinetic isotope effects (KIE) with DFT-predicted transition states.
- Apply replicated analysis (e.g., repeating experiments under inert vs. ambient conditions) to isolate environmental variables, inspired by Mendelian randomization’s validation frameworks .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How does the compound’s supramolecular behavior influence its application in catalysis or materials science?
- Methodological Answer :
- Study π-π stacking and ion-pair interactions via single-crystal XRD or small-angle X-ray scattering (SAXS).
- For catalytic applications, test turnover frequency (TOF) in model reactions (e.g., Suzuki coupling) and correlate with computational charge distribution maps.
Data Contradiction Analysis
Q. How to address discrepancies in reported spectroscopic data across studies?
- Methodological Answer :
- Standardize measurement conditions (e.g., solvent, concentration). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Cross-validate with independent techniques (e.g., compare XRD bond lengths with DFT-optimized geometries).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

